2-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
“2-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It belongs to the class of organic compounds known as dipeptides .
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group attached to a 2-chloro substituent and a 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group . The molecular formula is C21H23ClN2O2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 406.93. More specific properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results .Scientific Research Applications
Synthetic Methods and Characterization
New Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline Derivatives : A study by Zaki, Radwan, and El-Dean (2017) introduces a synthetic method for new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. These compounds were characterized using various analytical techniques, laying the groundwork for future pharmacological investigations (Zaki, Radwan, & El-Dean, 2017).
Antimicrobial and Antitubercular Carboxamide Derivatives of 2-Quinolones : Kumar, Fernandes, and Kumar (2014) reported on the synthesis and evaluation of novel carboxamide derivatives of 2-quinolones for their antimicrobial and antitubercular activities. This highlights the potential application of similar compounds in addressing bacterial and fungal infections (Kumar, Fernandes, & Kumar, 2014).
Efficient Manufacturing Route for Anticonvulsant SB-406725A : Walker et al. (2010) developed an efficient manufacturing route for 3-acetyl-N-(5,8-dichloro-1,2,3,4-tetrahydro-7-isoquinolinyl)-4-(1-methylethoxy)-benzamide hydrochloride, an anticonvulsant. This work underscores the importance of efficient synthesis routes for the production of pharmacologically active compounds (Walker et al., 2010).
Pharmacological Activities
- Isoindolone Spirosuccinimides Synthesis : Manoharan and Jeganmohan (2017) described the synthesis of isoindolone spirosuccinimides through the oxidative cyclization of substituted benzamides with maleimides. This process could be relevant for creating compounds with potential medicinal chemistry applications (Manoharan & Jeganmohan, 2017).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-14(2)11-12-24-19-9-8-16(13-15(19)7-10-20(24)25)23-21(26)17-5-3-4-6-18(17)22/h3-6,8-9,13-14H,7,10-12H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFJAFMGLRXFMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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